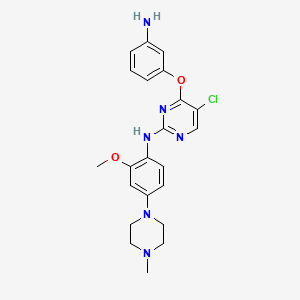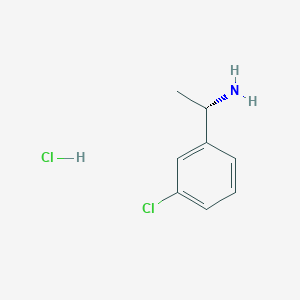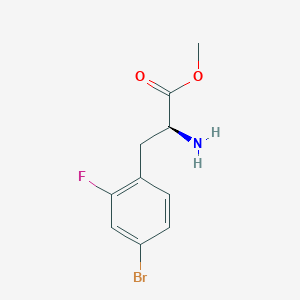
(S)-Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate
説明
(S)-Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate, commonly known as Br-MPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and has been found to possess anxiolytic and sedative properties. In
科学的研究の応用
Synthesis and Chemical Properties
(S)-Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate, due to its structural complexity, is involved in various synthetic pathways for producing pharmacologically active compounds. Its bromo and fluoro substituents make it a valuable intermediate in organic synthesis, particularly in the creation of compounds with potential antidepressant activities, as demonstrated in the synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride. This compound, derived from a similar bromo-fluorophenyl propanoate precursor, showed promising results in antidepressant activity studies, highlighting the importance of such intermediates in medicinal chemistry research (Yuan, 2012).
Anticancer and Antimicrobial Applications
The bromo and fluoro substituents in (S)-Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate contribute to its utility in synthesizing compounds with potential biological activities. For example, substituted phenyl azetidines, synthesized from similar bromo-phenyl compounds, have been investigated for their antimicrobial properties. This research underscores the potential of bromo-fluorophenyl derivatives in developing new antimicrobial agents, thereby contributing to the fight against resistant microbial strains (Doraswamy & Ramana, 2013).
Radiopharmaceutical Development
The structural features of (S)-Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate make it a candidate for developing radiopharmaceuticals. Compounds with similar structural motifs have been used to synthesize PET radiopharmaceuticals for imaging specific receptors in the human body, such as the sphingosine-1 phosphate receptor 1 (S1P1). This application is crucial for advancing diagnostic imaging and understanding various diseases at the molecular level, demonstrating the compound's significance in translational research and its potential impact on patient care (Luo et al., 2019).
特性
IUPAC Name |
methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9H,4,13H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRVNDVYGDWWHN-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1)Br)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=C(C=C(C=C1)Br)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-methoxy-6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B3090619.png)
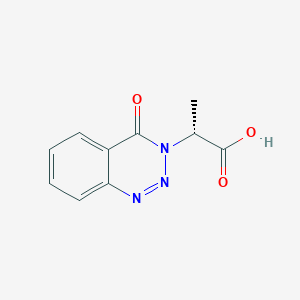
![(5R,5Ar)-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one](/img/structure/B3090636.png)

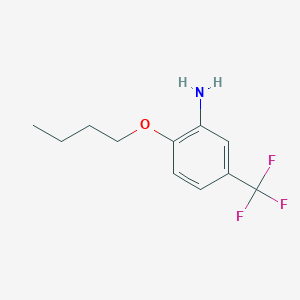

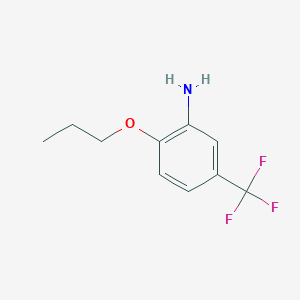
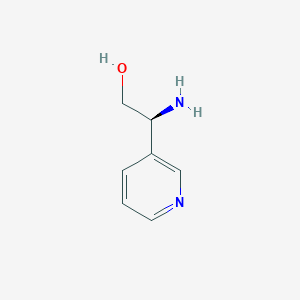


![(3S)-4-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B3090711.png)
